molecular formula C21H22ClNO2 B1255154 phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B1255154
M. Wt: 355.9 g/mol
InChI Key: AAEKULYONKUBOZ-NBYUQASBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a chemical compound with the molecular formula C21H22ClNO2 and a molecular weight of 355.9 g/mol. This compound is registered under the Unique Ingredient Identifier (UNII) system, which is used to uniquely identify substances in products regulated by the Food and Drug Administration (FDA) .

Chemical Reactions Analysis

phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes . In industry, this compound could be used in the development of new materials or as a component in various chemical products.

Mechanism of Action

The mechanism of action of phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. While detailed information on its mechanism of action is not available, similar compounds often exert their effects by binding to receptors or enzymes, thereby modulating their activity . This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures or functional groups, such as benzaldehyde oxime and lumateperone . These compounds may share some chemical properties and reactivity but differ in their specific applications and biological effects.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this intriguing compound.

Properties

Molecular Formula

C21H22ClNO2

Molecular Weight

355.9 g/mol

IUPAC Name

phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C21H22ClNO2/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14/h2-10,16,18-20H,11-13H2,1H3/t16-,18+,19+,20-/m0/s1

InChI Key

AAEKULYONKUBOZ-NBYUQASBSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4

Synonyms

3 beta-(4-chlorophenyl)tropan-2 beta carboxylic acid phenyl ester hydrochloride
RTI-113

Origin of Product

United States

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